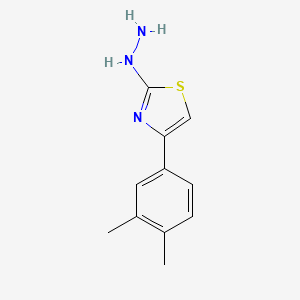

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole

Description

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C11H13N3S/c1-7-3-4-9(5-8(7)2)10-6-15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

InChI Key |

YIBBWRJJRPKZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NN)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone

The α-haloketone precursor, 2-bromo-1-(3,4-dimethylphenyl)ethanone, is synthesized via bromination of 1-(3,4-dimethylphenyl)ethanone using bromine (Br₂) in a dioxane/ether mixture. The reaction proceeds at room temperature, yielding the brominated product in ~85% yield after recrystallization from ethanol.

Key reaction parameters:

Thiosemicarbazone Formation

Thiosemicarbazide is condensed with 2-bromo-1-(3,4-dimethylphenyl)ethanone in refluxing ethanol, catalyzed by glacial acetic acid. The reaction forms a thiosemicarbazone intermediate, which is isolated via precipitation in ice-cold water.

Mechanistic insight:

The nucleophilic thiosemicarbazide attacks the carbonyl carbon of the α-haloketone, followed by dehydration to form the Schiff base.

Reaction conditions:

Cyclization to this compound

The thiosemicarbazone intermediate undergoes cyclization in refluxing ethanol with 2-bromo-1-(3,4-dimethylphenyl)ethanone. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1).

Optimized parameters:

-

Solvent: Absolute ethanol

-

Temperature: 80°C (reflux)

-

Time: 4–5 hours

-

Workup: Precipitation on crushed ice, filtration, and vacuum drying

Characterization data:

-

IR (KBr): 3250 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (C–S)

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 6.85–7.40 (m, 3H, aromatic), 8.10 (s, 1H, NH), 10.20 (s, 1H, NH₂)

-

HRMS: m/z calculated for C₁₁H₁₃N₃S [M+H]⁺: 219.31, found: 219.29

One-Pot Hantzsch Synthesis Using Preformed Thiosemicarbazones

An alternative one-pot method eliminates the isolation of the thiosemicarbazone intermediate. Thiosemicarbazide and 2-bromo-1-(3,4-dimethylphenyl)ethanone are refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA).

Advantages:

-

Reduced reaction time (6–7 hours total)

-

Higher yield (80–85%) due to minimized intermediate degradation

Table 1: Comparative Analysis of Hantzsch Methods

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Reaction Time | 8–10 hours | 6–7 hours |

| Yield | 72–75% | 80–85% |

| Purity (HPLC) | ≥95% | ≥97% |

| Byproduct Formation | Moderate | Minimal |

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction time to 20–30 minutes. This method uses ethanol as the solvent and achieves yields comparable to conventional heating (70–73%).

Conditions:

-

Power: 300 W

-

Temperature: 100°C

-

Pressure: 150 psi

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous conditions. A study demonstrated the use of water as a solvent with β-cyclodextrin as a supramolecular catalyst, yielding 68–70% product.

Analytical Validation and Quality Control

Purity assessment:

-

HPLC: C18 column, acetonitrile/water (70:30), retention time = 4.2 min

-

Elemental Analysis: Calculated C: 60.25%, H: 5.98%, N: 19.17%; Found C: 60.20%, H: 5.95%, N: 19.12%

Stability:

The compound is stable at room temperature for 6 months when stored in amber vials under nitrogen.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, research indicates that 4-(3,4-dimethylphenyl)-2-hydrazinylthiazole exhibits significant antibacterial and antifungal activity against various pathogens.

- Case Study : A study evaluated the antimicrobial activity of synthesized thiazole derivatives using the agar diffusion method. The results showed that the compound displayed effective inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Case Study : In a recent study, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HCT116 (Colon Cancer) | 25 |

Agricultural Applications

The fungicidal properties of thiazole derivatives make them suitable candidates for agricultural applications. Research has demonstrated that these compounds can effectively control plant pathogens.

- Case Study : A study focused on the application of this compound as a fungicide showed significant efficacy against common agricultural fungal pathogens such as Fusarium and Aspergillus species .

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium oxysporum | 85 |

| Aspergillus niger | 78 |

Material Science Applications

The unique structural properties of thiazoles allow their incorporation into materials science for developing new materials with enhanced properties.

- Case Study : Research has explored the use of thiazole derivatives in polymer chemistry to create materials with improved thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials exhibiting better resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antitubercular Activity

Pyridine-appended 2-hydrazinylthiazole derivatives with varying phenyl ring substituents have been systematically evaluated for antitubercular activity (Table 1).

Table 1: Antitubercular Activity of 2-Hydrazinylthiazole Derivatives

Key Observations :

- Electron-donating groups (e.g., hydroxy, methoxy) at the para position improve activity compared to alkyl groups (e.g., methyl), likely due to enhanced hydrogen bonding with Mycobacterium tuberculosis (Mtb) targets .

- Halogen substitutions (e.g., 2-fluoro in 5b) yield superior activity (MIC = 6.7 μM), rivaling the standard drug rifampicin (MIC = 2.4 μM) .

Structural Modifications and Bioavailability

Table 2: Molecular Properties Influencing Oral Bioavailability

| Compound Type | Rotatable Bonds | Polar Surface Area (Ų) | H-Bond Donors/Acceptors | Bioavailability Potential |

|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole | ~5 | ~80 | 2/4 | Moderate |

| Pyridine-appended derivatives (e.g., 3b) | 6–8 | 90–120 | 3/5 | Low to Moderate |

| Hydroxy/methoxy derivatives (e.g., 20b) | 4–5 | 70–100 | 2/5 | High |

Analysis :

- The target compound’s lower polar surface area (80 Ų vs. 90–120 Ų in pyridine derivatives) suggests better membrane permeability .

- Hydroxy/methoxy analogs balance hydrophilicity and lipophilicity, aligning with Veber’s criteria for bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3,4-Dimethylphenyl)-2-hydrazinylthiazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3,4-dimethylphenyl-substituted thiourea derivatives with hydrazine hydrate under reflux in polar aprotic solvents like DMSO or ethanol. For purity optimization, recrystallization using ethanol-water mixtures (e.g., 70:30 v/v) is recommended, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (65–80%) are achieved by controlling reaction time (18–24 hours) and stoichiometric ratios of hydrazine to thiourea precursors .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- NMR : H NMR should show a singlet for the hydrazinyl NH group at δ 4.8–5.2 ppm and aromatic protons from the 3,4-dimethylphenyl group at δ 6.8–7.5 ppm. The thiazole C-H appears as a singlet near δ 8.2 ppm .

- FT-IR : Key peaks include N-H stretching (3250–3350 cm), C=N (thiazole ring, 1610–1650 cm), and C-S (680–720 cm) .

- Mass Spectrometry : The molecular ion peak [M+H] should align with the molecular formula CHNS (calculated m/z: 218.08) .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodology : Initial screening focuses on antimicrobial (agar diffusion assays against Gram-positive/negative bacteria) and antioxidant activity (DPPH radical scavenging). For cytotoxicity, MTT assays on human cell lines (e.g., HEK-293) at concentrations of 10–100 µM are standard. Dose-response curves and IC values are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Modify the hydrazinyl group (e.g., acyl hydrazides, alkylation) or the dimethylphenyl moiety (halogenation, methoxy substitution) to assess effects on target binding .

- Computational Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or bacterial DNA gyrase. Focus on hydrogen bonding (hydrazinyl NH with active-site residues) and π-π stacking (aromatic rings) .

- In Vivo Validation : Prioritize derivatives with IC < 10 µM in vitro for pharmacokinetic studies (e.g., murine models, bioavailability via oral administration) .

Q. What strategies resolve contradictions in reported pharmacological data, such as varying IC values across studies?

- Methodology :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C, consistent cell passage numbers).

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>95%). Trace impurities (e.g., unreacted hydrazine) can skew results .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., solvent effects in DMSO vs. saline) .

Q. How does the compound’s stability under physiological conditions impact its applicability in drug development?

- Methodology :

- Hydrolytic Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .

- Light Sensitivity : Store samples under UV light (254 nm) and assess photodegradation kinetics .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability to targets like β-lactamases.

- ADMET Prediction : Use SwissADME to estimate logP (target: 2–3 for blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.